molecular formula C9H10N4O2 B12928617 N,N-Dimethyl-5-nitro-1H-benzo[d]imidazol-2-amine

N,N-Dimethyl-5-nitro-1H-benzo[d]imidazol-2-amine

Cat. No.: B12928617
M. Wt: 206.20 g/mol
InChI Key: JYDFEZZIGCAYBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-5-nitro-1H-benzo[d]imidazol-2-amine is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-5-nitro-1H-benzo[d]imidazol-2-amine typically involves the nitration of a suitable precursor followed by dimethylation. One common method involves the nitration of 1H-benzo[d]imidazol-2-amine using nitric acid and sulfuric acid to introduce the nitro group at the 5-position. This is followed by the dimethylation of the resulting 5-nitro-1H-benzo[d]imidazol-2-amine using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-5-nitro-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5-nitro-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also act as an inhibitor of certain enzymes or receptors, modulating biological pathways .

Comparison with Similar Compounds

    5-Nitro-1H-benzo[d]imidazol-2-amine: Lacks the dimethyl groups, which may affect its biological activity and solubility.

    N,N-Dimethyl-1H-benzo[d]imidazol-2-amine:

Uniqueness: N,N-Dimethyl-5-nitro-1H-benzo[d]imidazol-2-amine is unique due to the presence of both the nitro and dimethyl groups, which confer distinct chemical and biological properties. The nitro group enhances its reactivity, while the dimethyl groups improve its solubility and potential interactions with biological targets.

Properties

IUPAC Name

N,N-dimethyl-6-nitro-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-12(2)9-10-7-4-3-6(13(14)15)5-8(7)11-9/h3-5H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDFEZZIGCAYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.